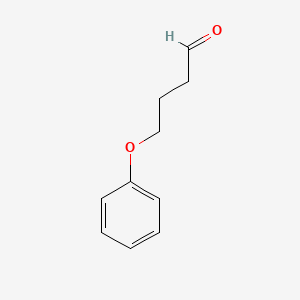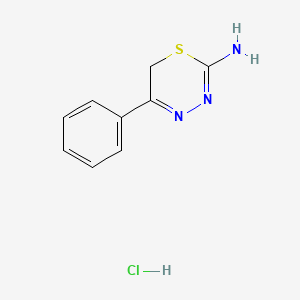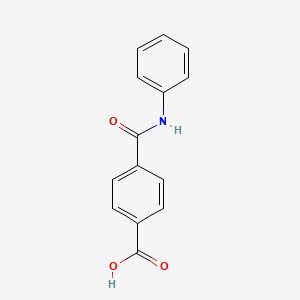
2'-Chloro-3-(3-chlorophenyl)propiophenone
Vue d'ensemble
Description
The compound "2'-Chloro-3-(3-chlorophenyl)propiophenone" is not directly studied in the provided papers. However, related compounds with chloro and phenyl groups have been investigated, which can offer insights into the chemical behavior and properties of similar compounds. For instance, the study of chlorinated 2-phenoxyphenols provides information on the structural determination and analysis of chlorinated phenolic compounds . Additionally, the structural similarities between 2-chlorophenol and 2-methylphenol suggest that chlorophenyl groups can significantly influence the crystalline structure of these compounds .
Synthesis Analysis
The synthesis of related compounds, such as 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, involves Claisen-Schmidt condensation reactions, which could be a potential method for synthesizing "this compound" . The synthesis of chlorinated 2-phenoxyphenols, which also contain chloro and phenyl groups, was achieved, and their structures were determined using NMR and GC-MS, indicating that similar analytical techniques could be applied to "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal and molecular structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was confirmed by X-ray diffraction studies, which showed that the molecule exhibits both inter and intramolecular hydrogen bonds . Similarly, the molecular structure and spectroscopic data of another compound were obtained from DFT calculations, which could be a useful approach for analyzing the molecular structure of "this compound" .
Chemical Reactions Analysis
The chemical reactivity of compounds with chloro and phenyl groups can be complex. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of lignins indicates that chlorinated reagents can be used to study phenolic hydroxyl groups . This suggests that "this compound" may also participate in reactions involving hydroxyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenolic compounds have been characterized in several studies. The co-crystallization behavior of 2-chlorophenol under different conditions indicates that pressure and temperature can significantly affect the physical state of such compounds . The gas chromatographic separation of chlorinated 2-phenoxyphenols and their analysis using MS properties and GC retention times provide a basis for understanding the behavior of "this compound" in chromatographic systems .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo reactions such as the formation of oximes and hydrazones . In these reactions, the compound reacts with hydroxylamine or hydrazine to form oximes or hydrazones, respectively .
Biochemical Pathways
It is known that the compound can be used as a reactant in the synthesis of various other compounds .
Result of Action
It is known that the compound can be used in the synthesis of other compounds, suggesting that it may have a role in various chemical reactions .
Action Environment
It is known that the yield and enantioselectivity of the phenylation of similar compounds can be influenced by solvents and temperature .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLPVBCGPVYHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644439 | |
| Record name | 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-22-9 | |
| Record name | 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



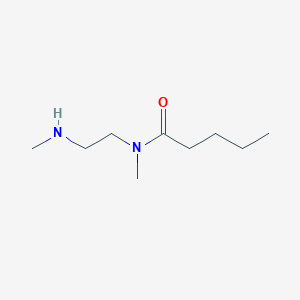
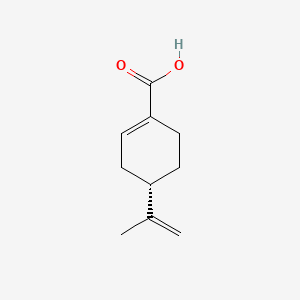
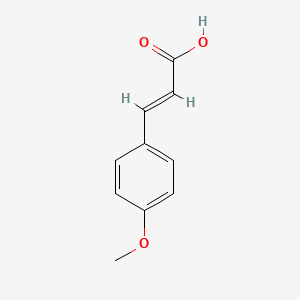





![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
